

# An In-depth Technical Guide to t-Butyl Trifluoroacetate

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## Compound of Interest

Compound Name: *t*-Butyl trifluoroacetate

Cat. No.: B1266212

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This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of **t-butyl trifluoroacetate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identifiers

**t-Butyl trifluoroacetate**, with the CAS Number 400-52-2, is the t-butyl ester of trifluoroacetic acid. Its structure is characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to an oxygen atom connected to a t-butyl group.

Molecular Structure:

- Chemical Formula:  $C_6H_9F_3O_2$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: tert-butyl 2,2,2-trifluoroacetate[\[3\]](#)
- Synonyms: **t-Butyl trifluoroacetate**, Trifluoroacetic acid tert-butyl ester, tert-Butyl 2,2,2-trifluoroethanoate[\[1\]](#)

Structural Representations:

- SMILES: CC(C)(C)OC(=O)C(F)(F)F[\[1\]](#)
- InChI: InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8,9)/h1-3H3[\[1\]](#)[\[3\]](#)

- InChIKey: UQJLSMYQBOJUGG-UHFFFAOYSA-N[1][3]

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **t-butyl trifluoroacetate**.

### Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	170.13 g/mol	[2][4]
Appearance	Colorless liquid	[3]
Density	1.089 g/cm <sup>3</sup>	[3]
Boiling Point	83 °C	[1][5]
Refractive Index	1.3300 - 1.332	[1]
Flash Point	83 °F (28.3 °C)	[3]
Solubility	Soluble in common organic solvents.	[6]

### Table 2: Spectroscopic Data

Spectrum Type	Key Peaks / Chemical Shifts ( $\delta$ )	Reference(s)
$^1\text{H}$ NMR	A single peak corresponding to the nine equivalent protons of the t-butyl group.	[7][8]
$^{13}\text{C}$ NMR	Signals for the quaternary carbon and the methyl carbons of the t-butyl group, the carbonyl carbon, and the trifluoromethyl carbon.	[4][7]
$^{19}\text{F}$ NMR	A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift can be influenced by solvent polarity.	[3][9][10]
Infrared (IR)	Strong absorption bands characteristic of a C=O (ester) stretching vibration and C-F stretching vibrations.	[11][12]

## Synthesis and Reactivity

**t-Butyl trifluoroacetate** is a versatile reagent in organic synthesis, primarily utilized as a trifluoroacetylating agent.

### Synthesis

While various synthetic routes exist, a common laboratory-scale preparation involves the reaction of trifluoroacetic anhydride with t-butanol.

### Key Reactions: Trifluoroacetylation

**t-Butyl trifluoroacetate** can be used to introduce a trifluoroacetyl group to nucleophiles such as amines and alcohols. This reaction is often employed in peptide synthesis and for the derivatization of molecules for analytical purposes.

# Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester

This protocol details a general procedure for the removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA), a reaction where **t-butyl trifluoroacetate** is a potential byproduct.<sup>[13]</sup> This process is fundamental in multi-step organic syntheses, particularly in peptide and complex molecule synthesis.<sup>[14]</sup>

## Materials:

- t-Butyl protected compound (e.g., MS-PEG4-t-butyl ester)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Toluene
- Diethyl ether, cold
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Inert gas supply (Nitrogen or Argon)

## Procedure:

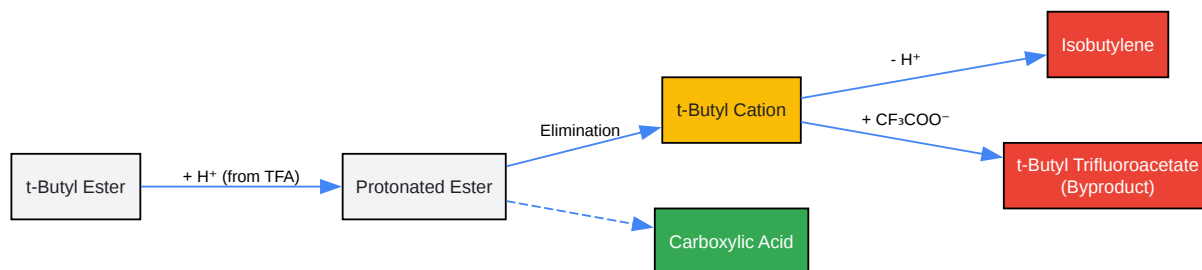
- **Dissolution:** Dissolve the t-butyl ester substrate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice bath.

- Addition of TFA: Slowly add an equal volume of TFA to the stirred solution, resulting in a 1:1 (v/v) mixture.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
- Work-up and Isolation:
  - Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
  - To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
  - The resulting crude product, often the TFA salt of the deprotected carboxylic acid, can be used directly for the next step or purified.
- Purification (Optional):
  - Dissolve the residue in a minimal amount of DCM.
  - Precipitate the product by adding cold diethyl ether.
  - Collect the precipitate by filtration or centrifugation.
  - Wash the solid with cold diethyl ether.
  - Dry the purified product under vacuum.[\[15\]](#)

## Visualizations

### Reaction Pathway Diagram

The following diagram illustrates the mechanism of TFA-mediated deprotection of a t-butyl ester, a reaction where **t-butyl trifluoroacetate** can be formed as a byproduct.[\[13\]](#)[\[16\]](#)



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TFA-mediated deprotection of a t-butyl ester.

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